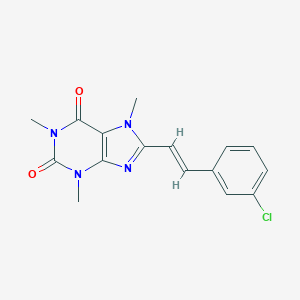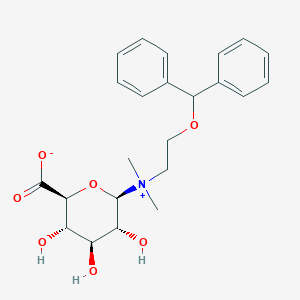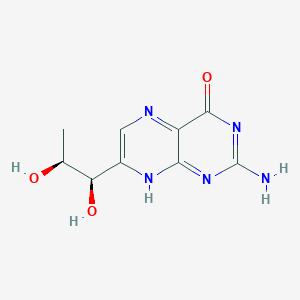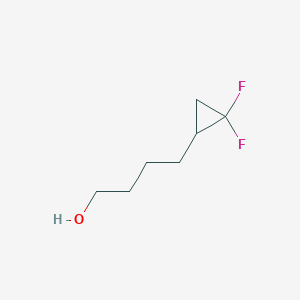
4-(2,2-Difluorocyclopropyl)butan-1-OL
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2,2-Difluorocyclopropyl)butan-1-OL is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including pharmaceuticals, agrochemicals, and materials science. It is a cyclopropane-containing alcohol that can be synthesized using different methods.
Wirkmechanismus
The mechanism of action of 4-(2,2-Difluorocyclopropyl)butan-1-OL is not fully understood. However, it has been suggested that it exerts its biological activity through the inhibition of enzymes involved in various metabolic pathways. For example, studies have shown that it inhibits the activity of acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, a neurotransmitter in the central nervous system.
Biochemische Und Physiologische Effekte
Studies have shown that 4-(2,2-Difluorocyclopropyl)butan-1-OL has several biochemical and physiological effects. It has been found to induce apoptosis, a programmed cell death, in cancer cells. Additionally, it has been shown to inhibit the growth of various cancer cell lines. In terms of its physiological effects, it has been found to have analgesic and anti-inflammatory properties.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of 4-(2,2-Difluorocyclopropyl)butan-1-OL is its potential use as a chiral building block in the synthesis of biologically active compounds. Additionally, its insecticidal properties make it a potential candidate for the development of new agrochemicals. However, one of the limitations of using this compound is its toxicity. Studies have shown that it has a low therapeutic index, which means that the dose required to achieve its therapeutic effects is close to the dose that causes toxicity.
Zukünftige Richtungen
There are several future directions for the study of 4-(2,2-Difluorocyclopropyl)butan-1-OL. One of the areas of research is the development of new drugs based on this compound. Additionally, further studies are required to understand its mechanism of action and its potential use as a monomer in the synthesis of polymeric materials. Furthermore, studies are required to investigate the safety and toxicity of this compound in humans and animals.
Synthesemethoden
The synthesis of 4-(2,2-Difluorocyclopropyl)butan-1-OL can be achieved through several methods. One of the most commonly used methods is the Grignard reaction. In this method, 2,2-difluorocyclopropylmagnesium bromide is reacted with butanal to form the desired product. Another method involves the use of cyclopropanation reaction, where cyclopropylcarbinol is reacted with butanal in the presence of a catalyst to form 4-(2,2-Difluorocyclopropyl)butan-1-OL.
Wissenschaftliche Forschungsanwendungen
4-(2,2-Difluorocyclopropyl)butan-1-OL has been extensively studied for its potential applications in various fields. In the pharmaceutical industry, it has been found to have antitumor, antiviral, and antibacterial properties. It has also been studied for its potential use as a chiral building block in the synthesis of biologically active compounds. In the agrochemical industry, it has been found to have insecticidal properties. Additionally, it has been studied for its potential use as a monomer in the synthesis of polymeric materials.
Eigenschaften
CAS-Nummer |
143952-26-5 |
|---|---|
Produktname |
4-(2,2-Difluorocyclopropyl)butan-1-OL |
Molekularformel |
C7H12F2O |
Molekulargewicht |
150.17 g/mol |
IUPAC-Name |
4-(2,2-difluorocyclopropyl)butan-1-ol |
InChI |
InChI=1S/C7H12F2O/c8-7(9)5-6(7)3-1-2-4-10/h6,10H,1-5H2 |
InChI-Schlüssel |
OSZXTRRWOCZFLD-UHFFFAOYSA-N |
SMILES |
C1C(C1(F)F)CCCCO |
Kanonische SMILES |
C1C(C1(F)F)CCCCO |
Synonyme |
Cyclopropanebutanol, 2,2-difluoro- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



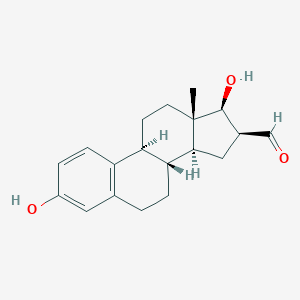
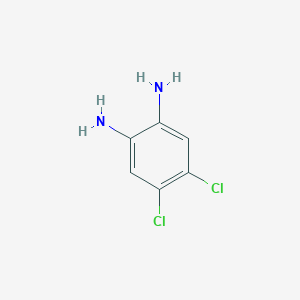
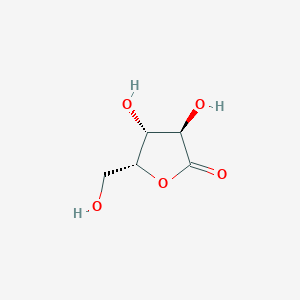
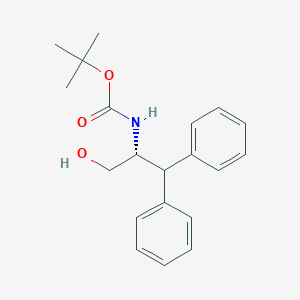
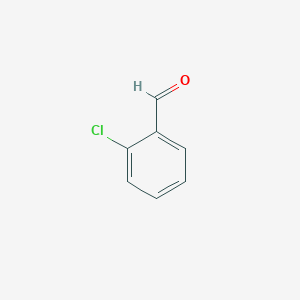
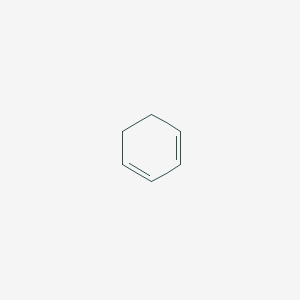
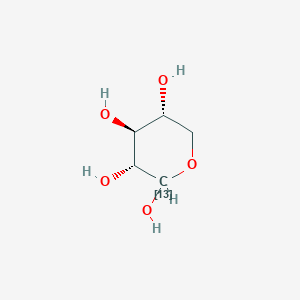
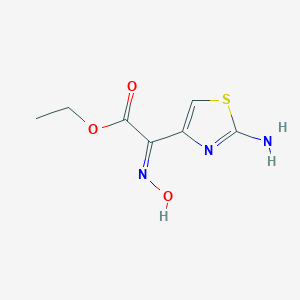
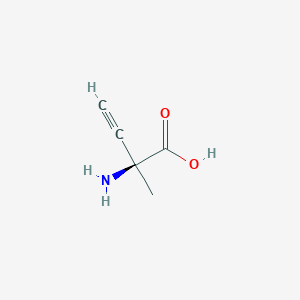
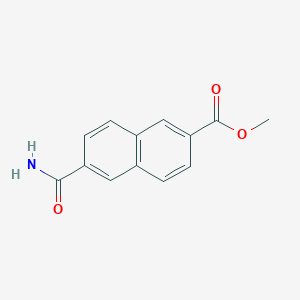
![4,6-Dichloro-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B119739.png)
